N-(4-phenylbutanoyl)-L-prolinol

Description

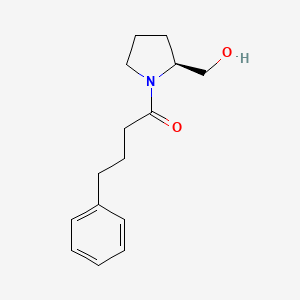

N-(4-Phenylbutanoyl)-L-prolinol is a chiral pyrrolidineamide derivative synthesized from L-prolinol, a rigid bicyclic amino alcohol derived from L-proline. This compound features a 4-phenylbutanoyl group attached to the nitrogen of the prolinol backbone, conferring unique stereoelectronic properties. Its synthesis involves coupling 4-phenylbutanoic acid with L-prolinol, often through activated intermediates like mixed anhydrides or carbodiimides .

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-phenylbutan-1-one |

InChI |

InChI=1S/C15H21NO2/c17-12-14-9-5-11-16(14)15(18)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2/t14-/m0/s1 |

InChI Key |

HUORTWVSSULKGR-AWEZNQCLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCCC2=CC=CC=C2)CO |

Canonical SMILES |

C1CC(N(C1)C(=O)CCCC2=CC=CC=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison is organized by application domains, highlighting structural variations, functional properties, and performance metrics.

Pharmaceutical Prolinol Derivatives

Structural Insights :

- The phenanthrene-based derivatives () show enhanced cytotoxicity due to planar aromatic cores, enabling DNA intercalation.

- This compound’s anti-PEP activity arises from its ability to mimic proline-containing peptide substrates, inhibiting enzyme function .

Nonlinear Optical (NLO) Materials

Key Findings :

- NPP outperforms MAP by an order of magnitude in second-harmonic generation (SHG) due to optimized crystal packing and hydrogen-bonding networks .

- PNP’s pyridine moiety enhances thermal stability in optical composites but lacks quantified NLO coefficients .

Surfactants and Lipid Interactions

Comparison :

- Prolinol-based surfactants improve lipid bilayer interactions, enhancing drug encapsulation efficiency.

Functional Contrast :

- Boc-protected prolinol derivatives are standard in peptide synthesis, while this compound serves specialized roles in medicinal chemistry.

Preparation Methods

Acylation of 4-Hydroxy-L-Proline

The foundational step in synthesizing this compound is the acylation of 4-hydroxy-L-proline, a cyclic secondary amine with a hydroxyl group at the C4 position. As detailed in patent US4810721A, this involves reacting 4-phenylbutanoyl chloride with trans-4-hydroxy-L-proline under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the amino group of hydroxyproline attacks the electrophilic carbonyl carbon of the acyl chloride.

Key Reaction Conditions :

-

Solvent : Dry methylene chloride (CH₂Cl₂) ensures inert conditions.

-

Coupling Agent : Water-soluble carbodiimide (WSCD·HCl, e.g., EDC) facilitates the formation of the active acyl intermediate.

-

Stoichiometry : Molar ratios of 1:1.2 (hydroxyproline:acyl chloride) optimize yield while minimizing side reactions.

-

Reaction Time : 24 hours at room temperature ensures complete conversion.

The product, N-(4-phenylbutanoyl)-trans-4-hydroxy-L-proline , is purified via medium-pressure column chromatography using a chloroform-methanol gradient (95:5 to 85:15). This method yields the trans isomer predominantly, though the cis form can be synthesized by starting with cis-4-hydroxy-L-proline .

Stereochemical Considerations

The stereochemistry of the hydroxyl group at C4 significantly impacts the compound’s biological activity. Both cis and trans isomers exhibit anti-prolyl endopeptidase activity, but their synthetic pathways differ:

-

Trans Isomer : Prepared from trans-4-hydroxy-L-proline, yielding a product with a hydroxyl group opposite the acyl chain.

-

Cis Isomer : Synthesized using cis-4-hydroxy-L-proline, resulting in a hydroxyl group adjacent to the acyl moiety.

Comparative studies indicate that the trans isomer generally exhibits higher enzymatic inhibition potency, though both forms are pharmacologically relevant.

Optimization of Coupling Reactions

Role of Coupling Agents

The choice of coupling agent critically influences reaction efficiency. Patent data highlight WSCD·HCl (EDC) as optimal for forming the amide bond between 4-hydroxyproline and 4-phenylbutanoyl chloride. Alternatives like dicyclohexylcarbodiimide (DCC) are less favored due to poor solubility in polar solvents.

Mechanistic Insight :

EDC activates the carboxylic acid of 4-phenylbutanoyl chloride, forming an O-acylisourea intermediate. This intermediate reacts with the amino group of hydroxyproline, releasing HCl and yielding the acylated product.

Solvent Selection and Reaction Kinetics

-

Methylene Chloride : Preferred for its ability to dissolve both hydrophobic acyl chlorides and polar hydroxyproline derivatives.

-

Tetrahydrofuran (THF) : Used in subsequent modifications (e.g., phenoxylation) due to its compatibility with dehydration catalysts like DEADC.

Reaction kinetics studies reveal that prolonged stirring (24–48 hours) ensures >95% conversion, as monitored by thin-layer chromatography (TLC).

Structural Modifications and Derivatives

Phenoxylation and Ether Formation

Post-acylation modifications enable diversification of the hydroxyl group. For instance, reacting N-(4-phenylbutanoyl)-trans-4-hydroxy-L-proline with phenol derivatives in the presence of DEADC (diethyl azodicarboxylate) and TPP (triphenylphosphine) yields phenoxylated analogs:

This method, performed in THF under nitrogen, achieves moderate yields (40–60%) after silica gel chromatography.

Acetylation of the Hydroxyl Group

Acetylation using acetic anhydride and pyridine introduces an acetyl protecting group, yielding N-(4-phenylbutanoyl)-trans-4-acetoxy-L-proline . This step is reversible under basic conditions, enabling selective deprotection in multi-step syntheses.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirms >98% purity for the trans isomer, while the cis form exhibits slight epimerization during purification (∼95% purity).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Acylation (EDC) | 85 | 98 | High efficiency, minimal byproducts |

| Phenoxylation (DEADC) | 60 | 95 | Enables diverse ether derivatives |

| Acetylation | 90 | 97 | Protects hydroxyl for further synthesis |

Q & A

Q. Basic Research Focus :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm acyl group attachment and proline ring conformation. Key signals include the prolinol α-proton (δ 3.8–4.2 ppm) and phenylbutanoyl carbonyl (δ 170–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., for derivatives in ).

- X-ray Crystallography : Resolves spatial arrangements, as demonstrated for structurally similar compounds in .

How can researchers address contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus : Discrepancies in bioactivity data (e.g., cytotoxicity vs. protective effects) may arise from assay conditions or impurity profiles. For instance, residual solvents like acetonitrile (used in synthesis ) can skew cell viability results. Mitigation strategies include:

- Rigorous Purity Validation : HPLC with UV detection at 254 nm.

- Dose-Response Curves : Assess activity across 3–5 logarithmic concentrations.

- Comparative Studies : Use structurally validated analogs (e.g., cyclohexyl-phosphinyl-proline derivatives ) as controls to isolate structure-activity relationships.

What role does this compound play in nonlinear optical materials, and how does it compare to other prolinol derivatives?

Advanced Research Focus : Derivatives like N-(4-nitrophenyl)-L-prolinol (NPP) exhibit large second-harmonic generation (SHG) coefficients ( at 1.15 µm ), attributed to strong electron-withdrawing nitro groups enhancing hyperpolarizability. In contrast, the phenylbutanoyl group in this compound may reduce NLO efficacy due to weaker electron withdrawal but could improve thermal stability. Cascaded processes in single crystals of such compounds enable applications in all-optical signal processing .

What strategies are recommended for improving the aqueous solubility of this compound in biological assays?

Basic Research Focus : The hydrophobic phenylbutanoyl group limits solubility. Approaches include:

- Salt Formation : Use hydrochloride or sodium salts, as seen in structurally related bromobenzyl-propanamine derivatives .

- Covalent Modifications : Introduce polar substituents (e.g., sulfonyl or hydroxyl groups) at the phenyl ring, guided by QSAR modeling .

- Co-Solvent Systems : Employ DMSO/PBS mixtures (<5% DMSO to avoid cellular toxicity) .

How do reaction conditions impact the enantiomeric purity of this compound during synthesis?

Advanced Research Focus : Racemization at the prolinol α-carbon can occur under basic or high-temperature conditions. Key safeguards:

- Low-Temperature Coupling : Conduct acylation at 0–5°C.

- Acid Scavengers : Use Hünig’s base (DIPEA) to neutralize HCl byproducts without inducing base-catalyzed racemization .

- Chiral HPLC Analysis : Employ columns like Chiralpak IG-3 to verify enantiopurity (>99% ee) .

What are the emerging applications of this compound in prodrug design?

Advanced Research Focus : The compound’s acylated proline moiety can enhance metabolic stability. For example, colon-targeted prodrugs like 4-phenylbutyric acid-glutamic acid conjugates utilize similar linkages for site-specific release, as shown in rat colitis models . Structural analogs with esterase-labile groups (e.g., propionate esters ) are being explored for controlled drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.